molecular formula C18H11F5N2O2 B1629374 Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate CAS No. 941717-00-6

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No. B1629374
CAS RN: 941717-00-6
M. Wt: 382.3 g/mol
InChI Key: GQQALUKKLLEHOR-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a specialty product for proteomics research . It falls under the category of Heterocyclic Organic Compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

Pentafluorophenyl-based compounds have been identified as efficient catalysts and reagents in organic synthesis. For example, pentafluoropropionic acid (PFPA) has been used as an effective and metal-free catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, demonstrating the utility of pentafluorophenyl derivatives in facilitating organic reactions with high yields and environmental friendliness (Montazeri et al., 2014).

Synthesis and Pharmacological Evaluation

Compounds with a pentafluorophenyl moiety have shown significant bioactivity, highlighting their potential in drug design. A study on novel polyfluoro substituted pyrazoline type sulfonamides demonstrated their efficacy as inhibitors for acetylcholinesterase and carbonic anhydrase enzymes, indicating the role of such compounds in developing new therapeutic agents (Yamali et al., 2020).

Fluorine Chemistry and Material Science

The synthesis and transformation of polyfluorophenyl acetylenes and related compounds are of significant interest in the development of novel materials. Research in this area has explored the reactions of pentafluoro- and tetrafluoroiodobenzene derivatives, contributing to advancements in the field of fluorine chemistry and its applications in material science (Barrow & Pedler, 1976).

Hydrogen Bonding and Proton Transfer

Studies on hydrogen bonding and proton transfer involving pyrazoles have provided insights into the molecular interactions and structural dynamics of pentafluorophenyl derivatives. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains (Castaneda et al., 2003).

Electrolyte Additives for Lithium-Ion Batteries

Pentafluorophenyl derivatives have also found applications in the energy sector, particularly as electrolyte additives for lithium-ion batteries. An improved synthesis of a highly fluorinated boronic ester demonstrated its role as a dual-functional additive, offering overcharge protection and enhancing the performance of lithium-ion batteries (Weng et al., 2011).

Safety and Hazards

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N2O2/c1-8-7-9(2)25(24-8)11-5-3-10(4-6-11)18(26)27-17-15(22)13(20)12(19)14(21)16(17)23/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQALUKKLLEHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640465
Record name Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

CAS RN

941717-00-6
Record name Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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